3-Amino-2-(methylamino)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(methylamino)propanoic acid dihydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2O2 It is a derivative of amino acids and is often used in research settings due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the use of 3-Amino-2-(methylamino)propanoic acid as the primary starting material.
Reaction with Hydrochloric Acid: The compound is then reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Automated Reaction Systems: Automated systems are employed to control the reaction conditions precisely, ensuring consistent quality and yield.
Purification and Quality Control: Advanced purification methods such as chromatography are used, followed by rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methylamino)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Amino-2-(methylamino)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(methylamino)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 3-Amino-2-(dimethylamino)propanoic acid dihydrochloride
- 3-Hydroxy-2-(methylamino)propanoic acid hydrochloride
Uniqueness
3-Amino-2-(methylamino)propanoic acid dihydrochloride is unique due to its specific structural features and reactivity
Properties
CAS No. |
17289-22-4 |
---|---|
Molecular Formula |
C4H11ClN2O2 |
Molecular Weight |
154.59 g/mol |
IUPAC Name |
3-amino-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-3(2-5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H |
InChI Key |
TUZJUNUBLHLFOR-UHFFFAOYSA-N |
SMILES |
CNC(CN)C(=O)O.Cl.Cl |
Canonical SMILES |
CNC(CN)C(=O)O.Cl |
Purity |
95% |
Synonyms |
Propionic acid, 3-amino-2-(methylamino)-, dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.